2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H20N2O2S2 and its molecular weight is 408.53. The purity is usually 95%.
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Biological Activity
The compound 2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thieno[3,2-d]pyrimidinone core with a phenethyl side chain and a thioether functional group.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities primarily through:
- Antitumor Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells. For instance, it has shown cytotoxic effects in vitro against various cancer cell lines, including colorectal cancer cells. The mechanism appears to involve the disruption of mitochondrial function and induction of nuclear fragmentation, leading to cell death .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, indicating potential as an antibacterial agent .
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes relevant in disease states. For example, it may inhibit dipeptidyl peptidase I (DPP1), which is implicated in respiratory diseases such as COPD and asthma .
Anticancer Activity
A study evaluated the antiproliferative effects of the compound on HCT-116 colorectal cancer cells. The results indicated an IC50 value of approximately 28.85 µg/mL, demonstrating significant cytotoxicity. Morphological analysis revealed that treated cells exhibited characteristics typical of apoptosis, including nuclear disintegration .
Antimicrobial Activity
In another study focusing on antimicrobial efficacy, the compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations significantly lower than those required for conventional antibiotics .
Data Tables
Biological Activity | Test Organism/Cell Line | IC50/EC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
Anticancer | HCT-116 (Colorectal) | 28.85 ± 3.26 | Induction of apoptosis |
Antimicrobial | Staphylococcus aureus | < 10 | Inhibition of cell wall synthesis |
Antimicrobial | Escherichia coli | < 10 | Disruption of membrane integrity |
Properties
IUPAC Name |
2-phenacylsulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S2/c25-19(17-9-5-2-6-10-17)15-28-22-23-18-12-14-27-20(18)21(26)24(22)13-11-16-7-3-1-4-8-16/h1-10H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQANRAGWNDUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.